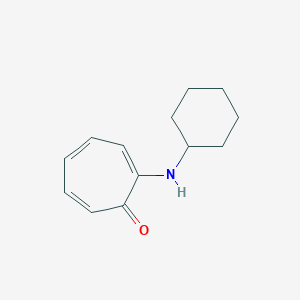
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate, also known as EPN, is a synthetic organophosphate compound that has been widely used as an insecticide and acaricide. EPN has been shown to be effective against a variety of pests, including mites, ticks, and insects. However, due to its toxic nature, EPN has been banned in many countries for agricultural use. Despite this, EPN remains an important tool in scientific research, particularly in the fields of toxicology and neuroscience.
作用機序
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic membrane. This overstimulation can lead to a variety of physiological effects, including muscle spasms, respiratory distress, and convulsions.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, accumulation of acetylcholine in the synaptic cleft, and overstimulation of the postsynaptic membrane. These effects can lead to a variety of symptoms, including muscle spasms, respiratory distress, and convulsions.
実験室実験の利点と制限
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has several advantages as a tool for scientific research, including its ability to selectively inhibit acetylcholinesterase activity and its relatively low cost. However, 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate is highly toxic and must be handled with extreme care. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been banned in many countries for agricultural use, which may limit its availability for scientific research.
将来の方向性
There are several future directions for research involving 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate. One area of interest is the development of new organophosphate compounds that are less toxic than 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate but still effective as insecticides and acaricides. Another area of interest is the development of new therapies for organophosphate poisoning, which could potentially save lives in the event of accidental exposure. Finally, further research is needed to fully understand the mechanisms of action of 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate and other organophosphate compounds, which could lead to the development of new treatments for a variety of neurological disorders.
合成法
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate can be synthesized by the reaction of 2-chloroethyl chloroformate with morpholine followed by reaction with sodium nitrite and sodium thiosulfate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
科学的研究の応用
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been widely used in scientific research as a tool for investigating the mechanisms of action of organophosphate compounds. 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can cause a variety of physiological effects, including muscle spasms, respiratory distress, and convulsions.
特性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-12(10-1-3-11(4-2-10)15(17)18)9-21-13(20)14-5-7-19-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCXZLBDVZUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)



![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)